molecular formula C14H9FN2O3 B2533578 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 923909-95-9

6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2533578
CAS No.: 923909-95-9
M. Wt: 272.235
InChI Key: OUAYNYPFFGUXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Inhibitor Design for p38 MAP Kinase

6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is structurally related to a class of compounds recognized for their selective inhibition of p38 MAP kinase. These inhibitors are instrumental in controlling the release of proinflammatory cytokines. The role of the 4-fluorophenyl group in achieving high binding selectivity and potency, by occupying a specific hydrophobic pocket in the target protein, has been underlined in the design of these inhibitors. These molecules have been a focal point for understanding ligand-receptor interactions and optimizing drug efficacy (Scior et al., 2011).

Biochemical Research

Role in Heterocyclic Amine Formation and Analysis

Compounds with structural similarities to this compound have been studied for their role in the formation of heterocyclic amines (HCAs), which are notable in food chemistry and toxicology. Understanding the formation pathways of these compounds, especially from lipid oxidation and the Maillard reaction, is crucial in assessing the health risks associated with processed food consumption (Zamora & Hidalgo, 2015).

Analytical Techniques for HCA Detection

Analytical methods for detecting HCAs, which share structural attributes with this compound, have been extensively reviewed. This includes the study of their metabolites in various biological matrices, which is crucial for understanding their biological impact and exposure levels. The advancements in analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been pivotal in this research domain (Teunissen et al., 2010).

Chemical Synthesis and Material Science

Functionalized Quinazolines and Pyrimidines

The incorporation of functional groups similar to those in this compound into quinazoline and pyrimidine rings has shown great promise in the creation of novel optoelectronic materials. This field has witnessed significant research aimed at developing materials with enhanced photo- and electroluminescence properties for various applications, including organic light-emitting diodes and dye-sensitized solar cells (Lipunova et al., 2018).

Environmental Chemistry and Toxicology

Fluorinated Chemical Alternatives

Studies have also delved into the environmental impacts and potential toxicological profiles of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, considering the persistence and bioaccumulation concerns. This line of research is crucial for risk assessment and management of such chemicals, including those structurally related to this compound (Wang et al., 2013).

Safety and Hazards

This compound is likely to be considered hazardous, as similar compounds have been classified as skin irritants, eye irritants, and respiratory system toxins .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAYNYPFFGUXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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